Cas no 42268-79-1 (2-(2,5-Dimethylphenyl)oxirane)

2-(2,5-Dimethylphenyl)oxirane structure
Product Name:2-(2,5-Dimethylphenyl)oxirane
CAS No:42268-79-1
Molecular Formula:C10H12O
Molecular Weight:148.201683044434
CID:5701521
PubChem ID:16790496
2-(2,5-Dimethylphenyl)oxirane Properties
Names and Identifiers
-
- 2-(2,5-DIMETHYLPHENYL)OXIRANE
- AKOS000142226
- Z278165280
- SCHEMBL13475891
- EN300-91277
- 42268-79-1
- Oxirane, 2-(2,5-dimethylphenyl)-
-
- InChIKey: NAKKTRTYSFKBMC-UHFFFAOYSA-N
- Inchi: 1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3
- SMILES: O1CC1C1=CC(C)=CC=C1C
Computed Properties
- Exact Mass: 148.088815002g/mol
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 1
- Monoisotopic Mass: 148.088815002g/mol
- Heavy Atom Count: 11
- Complexity: 144
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.1
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Boiling Point: 236.3±9.0 °C(Predicted)
- Density: 1.050±0.06 g/cm3(Predicted)
2-(2,5-Dimethylphenyl)oxirane Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P019SGR-50mg |
2-(2,5-dimethylphenyl)oxirane |
42268-79-1 | 95% | 50mg |
$222.00 | 2024-05-02 | |
A2B Chem LLC | AV35611-50mg |
2-(2,5-dimethylphenyl)oxirane |
42268-79-1 | 95% | 50mg |
$178.00 | 2024-04-20 | |
Aaron | AR019SP3-50mg |
2-(2,5-dimethylphenyl)oxirane |
42268-79-1 | 91% | 50mg |
$211.00 | 2025-02-10 | |
Enamine | EN300-91277-0.05g |
2-(2,5-dimethylphenyl)oxirane |
42268-79-1 | 95% | 0.05g |
$135.0 | 2024-05-21 | |
TRC | D590788-10mg |
2-(2,5-dimethylphenyl)oxirane |
42268-79-1 | 10mg |
$ 50.00 | 2022-06-05 |
2-(2,5-Dimethylphenyl)oxirane Related Literature
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Hsin-Yi Chen RSC Adv., 2020,10, 22939-22958
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Sovan Lal Banerjee,Nikhil K. Singha Soft Matter, 2017,13, 9024-9035
-
Chang-Ho Choi,Jenna Y. Gorecki,Zhen Fang,Marshall Allen,Shujie Li,Liang-Yu Lin,Chun-Cheng Cheng,Chih-Hung Chang J. Mater. Chem. C, 2016,4, 10309-10314
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Yuki Ohara,Akira Hinokimoto,Wenqian Chen,Takashi Kitao,You-lee Hong,Susumu Kitagawa Chem. Commun., 2018,54, 6859-6862
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Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera Mol. Syst. Des. Eng., 2023,8, 358-378
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Zitong Yu,Chao Zhao,Shi Hu,Huitao Zhang,Wenbo Li,Renjie Zhang,Qian Luo RSC Adv., 2021,11, 25375-25380
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Kai Chen,Jun Ma,Gaojie Xu,Shanmu Dong,Bingbing Chen,Jiedong Li,Zheng Chen,Xinhong Zhou,Guanglei Cui Energy Environ. Sci., 2019,12, 273-280
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8. A solid-state fluorescent probe for α,β-diamine based on tetraphenylethylene skeleton construction†Dongqing Liu,Qiao Yan,Qinglin Ma Mater. Adv., 2022,3, 5974-5979
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L. Liang,Y. F. Zuo,W. Wu,X. Q. Zhu,Y. Yang Lab Chip, 2016,16, 3007-3014
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